TBPS is a crucial component in certain proteomic techniques, particularly those involving protein extraction and solubilization. Its positively charged phosphonium group interacts with negatively charged biomolecules like proteins, aiding in their extraction from cells and tissues [1]. Additionally, TBPS can help solubilize certain membrane proteins, which are typically difficult to isolate due to their hydrophobic nature [1].
TBPS demonstrates potential as a catalyst or reaction media in specific chemical reactions. Its ionic nature and stability allow it to participate in various processes, including:
While research on TBPS as a catalyst is ongoing, more studies are needed to fully understand its effectiveness and optimize its use in different reaction types.
Here are some references for further exploration:
Tetrabutylphosphonium methanesulfonate is an ionic liquid characterized by its unique chemical structure, which consists of a tetrabutylphosphonium cation and a methanesulfonate anion. Its molecular formula is and it has a molecular weight of approximately 354.53 g/mol. This compound is noted for its stability at ambient temperatures and serves as a versatile solvent in various
The mechanism of action of TBPM depends on the specific application. As a solvent, it can interact with various solutes through a combination of factors like polarity, hydrogen bonding, and dispersion forces. In some cases, the bulky cation of TBPM can play a role in stabilizing reaction intermediates or facilitating specific reaction pathways [].
Tetrabutylphosphonium methanesulfonate can be synthesized through various methods:
Tetrabutylphosphonium methanesulfonate finds applications in several fields:
Studies on the interactions of tetrabutylphosphonium methanesulfonate with other compounds indicate that it can enhance solubility and stability of various organic molecules. Its ability to form stable ionic interactions makes it valuable for applications in drug formulation and delivery systems. Additionally, it has been explored for its potential to improve the bioavailability of poorly soluble drugs .
Tetrabutylphosphonium methanesulfonate can be compared with several similar compounds based on their structure and applications:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tetrabutylammonium methanesulfonate | Contains nitrogen instead of phosphorus; used similarly as an ionic liquid. | |
Tetraethylammonium methanesulfonate | Smaller alkyl groups; different solubility properties. | |
Tetrabutylphosphonium chloride | Chloride salt; less stable than the corresponding methanesulfonate salt. |
Tetrabutylphosphonium methanesulfonate is unique due to its combination of high thermal stability, low volatility, and excellent solvation properties, making it particularly suited for applications requiring ionic liquids. Its effectiveness in catalysis and as a solvent distinguishes it from other similar compounds that may not exhibit the same level of stability or reactivity .
The formation of quaternary phosphonium salts follows well-established mechanistic pathways that involve nucleophilic attack by tertiary phosphines on electrophilic carbon centers. The primary synthetic route to tetrabutylphosphonium methanesulfonate involves a two-step process beginning with the formation of tetrabutylphosphonium bromide, followed by anion exchange with methanesulfonic acid [2].
The initial step proceeds via an SN2 mechanism where tributylphosphine acts as a nucleophile attacking the primary carbon of 1-bromobutane. This reaction typically occurs at elevated temperatures between 100-120°C for 10-15 hours, yielding tetrabutylphosphonium bromide in excellent yields [3]. The mechanism involves the formation of a pentacoordinate phosphorus intermediate, which rapidly collapses to form the quaternary phosphonium salt with inversion of stereochemistry at the carbon center [4].
Alternative synthetic approaches have been developed utilizing Grignard reagents for quaternary phosphonium salt formation. In this pathway, organometallic nucleophiles attack at the phosphorus center of chlorophosphonium salts through an axial transition state, with the reaction yield strongly influenced by the sterical size of the Grignard reagents [5]. Primary alkyl magnesium chlorides produce quaternary phosphonium salts in high yields, while secondary Grignard agents yield lower conversions due to competing formation of tertiary phosphines through chloride attack [5].
Recent mechanistic studies have revealed that inverse reactivity approaches can be employed, utilizing phosphine oxides as electrophilic partners with Grignard reagents as nucleophiles. This process requires the crucial intermediacy of halophosphonium salts and overcomes limitations associated with slow kinetics and limited availability of parent phosphines [6]. The method enables broad substrate scope and excellent yields without the typical constraints of conventional phosphonium salt synthesis.
A particularly innovative two-step pathway involves the initial reaction of hydrogen phosphide or higher phosphines with protonic compounds to produce phosphonium salts, which subsequently react with carbonic acid diesters to form quaternary phosphonium salts [7]. This approach avoids anion-exchange procedures entirely, providing high-purity products while allowing simultaneous design of both cation and anion components [7].
The incorporation of methanesulfonate anions into phosphonium salts can be achieved through multiple synthetic strategies, each with distinct optimization parameters. The most commonly employed method involves direct reaction of tetrabutylphosphonium bromide with methanesulfonic acid in organic solvents [2].
Solvent selection plays a critical role in optimizing methanesulfonate incorporation efficiency. Benzene has proven particularly effective, with reactions conducted at 80°C yielding approximately 93% conversion [2]. The reaction conditions in benzene provide optimal solvation of both reactants while facilitating efficient anion exchange. Alternative solvents such as acetonitrile have also demonstrated effectiveness, though with potentially different yield profiles [8].
Temperature optimization studies reveal that reactions conducted between 80-100°C provide the best balance of reaction rate and product stability [9]. Lower temperatures result in incomplete conversion, while excessive heating may lead to decomposition of thermally sensitive phosphonium salts. The reaction typically requires 30 minutes to several hours for complete conversion, depending on the specific reaction conditions employed [9].
An important optimization strategy involves the use of stoichiometric ratios favoring the methanesulfonic acid component. Employing a slight excess of methanesulfonic acid (typically 1.1-1.2 equivalents) ensures complete conversion of the bromide precursor while minimizing side reactions [10]. This approach has demonstrated near-quantitative yields in controlled laboratory conditions [10].
Industrial optimization has focused on developing continuous flow processes that enable efficient large-scale production. Patents describe methods utilizing ethanol as a solvent system, with careful control of reaction temperature and residence time to maximize conversion efficiency [10]. The process achieves approximately 100% yield with 100% purity as confirmed by nuclear magnetic resonance spectroscopy [10].
Recent advances have explored acid-base methodologies starting from tetrabutylphosphonium hydroxide, which reacts directly with methanesulfonic acid to form the desired salt with water as the only byproduct [11]. This approach eliminates halide-containing waste streams and provides an environmentally benign synthesis route with good yields [11].
Response surface methodology has been applied to optimize multiple reaction parameters simultaneously. Studies examining the effects of ionic liquid concentration, temperature, and reaction time have developed empirical equations predicting optimal conditions for maximum yield [12]. These optimization approaches consider interaction effects between variables that single-factor studies might overlook.
The purification of tetrabutylphosphonium methanesulfonate for industrial applications requires sophisticated techniques to achieve the high purity standards demanded by end-use applications. Large-scale purification begins with careful consideration of the synthetic route to minimize impurity formation from the outset.
Primary purification strategies employ recrystallization techniques utilizing the differential solubility properties of the target compound versus potential impurities. The compound exhibits crystalline behavior with a melting point range of 59-62°C [13], facilitating purification through controlled crystallization from appropriate solvent systems. Methanol has proven particularly effective as a recrystallization solvent, enabling separation of the pure phosphonium salt from organic impurities [9].
Water extraction procedures represent a critical purification step, particularly for removing residual halide salts from the synthesis. The high water solubility of tetrabutylphosphonium methanesulfonate enables efficient washing protocols that remove inorganic impurities while retaining the desired product in the aqueous phase [14]. Multiple extraction stages with distilled water effectively reduce bromide content to less than 5 parts per million [15].
Dichloromethane extraction has been employed for separating phosphonium methanesulfonates from aqueous reaction mixtures. This technique exploits the favorable partition coefficient of the ionic liquid between organic and aqueous phases [14]. The extracted product undergoes subsequent purification through repeated washing with distilled water to remove residual ionic impurities [14].
Advanced purification protocols employ vacuum drying at controlled temperatures to remove residual solvents and moisture. Typical conditions involve heating at 40°C under reduced pressure for 48 hours to achieve the required moisture content for industrial applications [14]. This step is particularly critical for ionic liquid applications where water content must be minimized.
Quality control methodologies for industrial production rely heavily on nuclear magnetic resonance spectroscopy for compositional analysis. Proton nuclear magnetic resonance provides definitive identification of the tetrabutylphosphonium cation through characteristic chemical shifts at 0.95 parts per million for methyl groups and 3.11 parts per million for phosphorus-adjacent methylene groups [15]. Carbon-13 and phosphorus-31 nuclear magnetic resonance spectroscopy provide additional structural confirmation and purity assessment [16].
Elemental analysis serves as a complementary quality control technique, with high-purity material exhibiting carbon content of 60.49%, hydrogen content of 11.65%, and sulfur content of 9.50% [15]. Deviations from these theoretical values indicate the presence of impurities requiring additional purification steps.
Thermal analysis techniques including thermogravimetric analysis and differential scanning calorimetry provide critical information about thermal stability and decomposition pathways. These methods enable optimization of processing conditions while ensuring product stability during storage and handling [11].
Mass spectrometry techniques, particularly matrix-assisted laser desorption ionization, have been developed specifically for quaternary phosphonium salt characterization [17]. These methods overcome limitations associated with thermal decomposition during analysis and provide accurate molecular weight determination for quality verification [17].
Crystallographic analysis through X-ray diffraction provides definitive structural characterization for high-value applications. Crystal packing studies reveal important information about intermolecular interactions and solid-state stability [18] [19]. These analyses inform optimal storage conditions and predict long-term stability characteristics.
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